Cas no 2167284-28-6 (3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol)

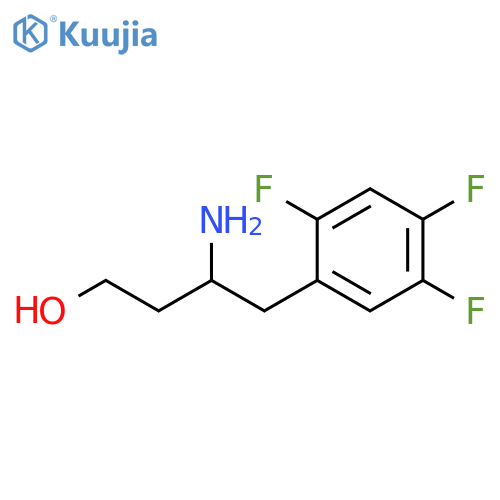

2167284-28-6 structure

商品名:3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol

3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol

- Benzenebutanol, γ-amino-2,4,5-trifluoro-

-

- インチ: 1S/C10H12F3NO/c11-8-5-10(13)9(12)4-6(8)3-7(14)1-2-15/h4-5,7,15H,1-3,14H2

- InChIKey: ZZOLTCFYUTULKW-UHFFFAOYSA-N

- ほほえんだ: C1(CC(N)CCO)=CC(F)=C(F)C=C1F

じっけんとくせい

- 密度みつど: 1.293±0.06 g/cm3(Predicted)

- ふってん: 324.7±42.0 °C(Predicted)

- 酸性度係数(pKa): 14.90±0.10(Predicted)

3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1790511-2.5g |

3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol |

2167284-28-6 | 2.5g |

$1988.0 | 2023-09-19 | ||

| Enamine | EN300-1790511-10g |

3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol |

2167284-28-6 | 10g |

$4360.0 | 2023-09-19 | ||

| Enamine | EN300-1790511-5g |

3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol |

2167284-28-6 | 5g |

$2940.0 | 2023-09-19 | ||

| Enamine | EN300-1790511-1.0g |

3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol |

2167284-28-6 | 1g |

$1014.0 | 2023-05-26 | ||

| Enamine | EN300-1790511-0.5g |

3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol |

2167284-28-6 | 0.5g |

$974.0 | 2023-09-19 | ||

| Enamine | EN300-1790511-5.0g |

3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol |

2167284-28-6 | 5g |

$2940.0 | 2023-05-26 | ||

| Enamine | EN300-1790511-1g |

3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol |

2167284-28-6 | 1g |

$1014.0 | 2023-09-19 | ||

| Enamine | EN300-1790511-10.0g |

3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol |

2167284-28-6 | 10g |

$4360.0 | 2023-05-26 | ||

| Enamine | EN300-1790511-0.25g |

3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol |

2167284-28-6 | 0.25g |

$933.0 | 2023-09-19 | ||

| Enamine | EN300-1790511-0.1g |

3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol |

2167284-28-6 | 0.1g |

$892.0 | 2023-09-19 |

3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

2167284-28-6 (3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol) 関連製品

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1189426-16-1(Sulfadiazine-13C6)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量